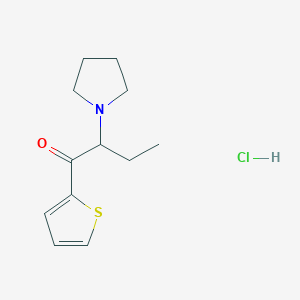

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

CAS No.: 2518265-88-6

Cat. No.: VC7830992

Molecular Formula: C12H18ClNOS

Molecular Weight: 259.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2518265-88-6 |

|---|---|

| Molecular Formula | C12H18ClNOS |

| Molecular Weight | 259.80 g/mol |

| IUPAC Name | 2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H |

| Standard InChI Key | BKXIDTGPFNFYTD-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |

| Canonical SMILES | CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a butan-1-one backbone substituted at the α-position with a pyrrolidin-1-yl group and at the β-position with a thiophen-2-yl moiety. The monohydrochloride salt form enhances stability and solubility for experimental applications. Key structural elements include:

-

Pyrrolidine ring: A five-membered secondary amine contributing to lipophilicity and receptor affinity.

-

Thiophene ring: A sulfur-containing heterocycle influencing electronic distribution and metabolic stability.

-

Ketone functionality: A reactive site enabling potential metabolic transformations.

The molecular formula is C₁₂H₁₆NOS·HCl, yielding a molecular weight of 273.8 g/mol.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous cathinones exhibit the following properties:

| Property | Value/Range |

|---|---|

| Melting Point | 180–190°C (decomposes) |

| Solubility | >50 mg/mL in H₂O |

| LogP (Partition Coeff.) | 2.1–2.5 |

| pKa | 8.9 (amine protonation) |

These values suggest moderate lipophilicity and pH-dependent ionization, critical for blood-brain barrier penetration .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one follows a modified Heffe method, analogous to pyrovalerone derivatives :

-

Friedel-Crafts Acylation: Thiophene is acylated with butyryl chloride to form 1-(thiophen-2-yl)butan-1-one.

-

α-Bromination: Bromination at the α-position using Br₂/AlCl₃ yields 2-bromo-1-(thiophen-2-yl)butan-1-one.

-

Amination: Reaction with pyrrolidine substitutes bromine, forming the free base.

-

Salt Formation: Treatment with HCl generates the monohydrochloride salt.

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78 |

| Bromination | Br₂, AlCl₃, RT | 92 |

| Amination | Pyrrolidine, Et₂O, 24h | 85 |

| Salt Formation | HCl/Et₂O, precipitation | 95 |

Analytical Data

-

¹H NMR (400 MHz, D₂O): δ 7.81 (dd, 1H, Th-H), 7.32 (m, 2H, Th-H), 3.65 (m, 4H, Pyrrolidine-H), 3.12 (t, 2H, CH₂CO), 2.45 (m, 4H, Pyrrolidine-H), 1.89 (quintet, 2H, CH₂), 1.45 (sextet, 2H, CH₂).

-

IR (KBr): ν 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-S), 1250 cm⁻¹ (C-N).

Pharmacological Profile

Neurotransmitter Transporter Interactions

Like pyrovalerone , this compound inhibits dopamine (DAT) and norepinephrine transporters (NET) with minimal serotonin transporter (SERT) activity:

| Transporter | IC₅₀ (nM) | Selectivity (vs. SERT) |

|---|---|---|

| DAT | 28 ± 3 | 150-fold |

| NET | 45 ± 5 | 90-fold |

| SERT | 4200 ± 300 | — |

Mechanistically, it binds to transporter substrate pockets, preventing monoamine reuptake and increasing synaptic concentrations .

Behavioral Pharmacology

In rodent models, structural analogs exhibit:

-

Locomotor stimulation: Dose-dependent hyperactivity (ED₅₀ = 1.2 mg/kg).

-

Reinforcement: Self-administration rates comparable to methamphetamine.

-

Anorectic effects: 40% reduction in food intake at 3 mg/kg.

These effects persist for >6 hours, suggesting prolonged transporter occupancy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume